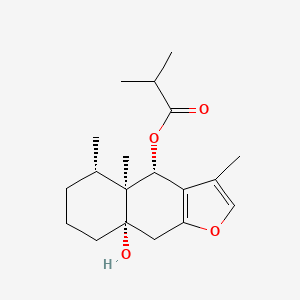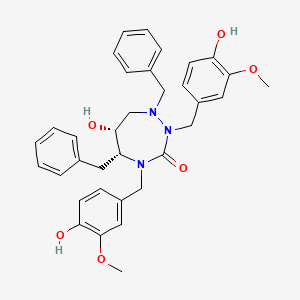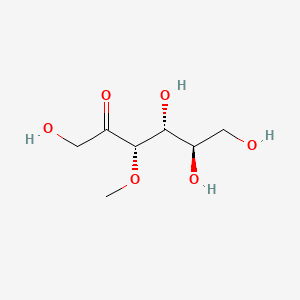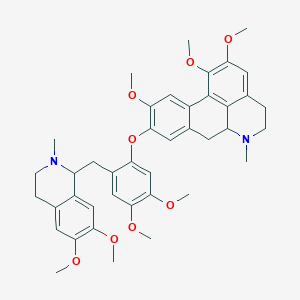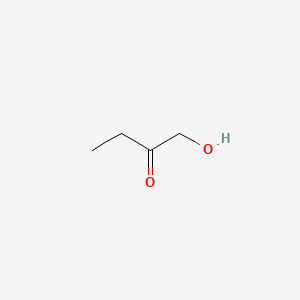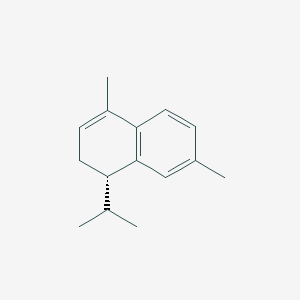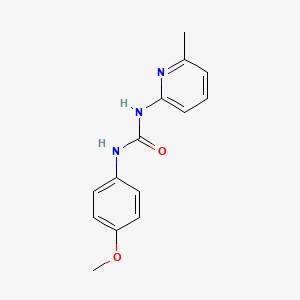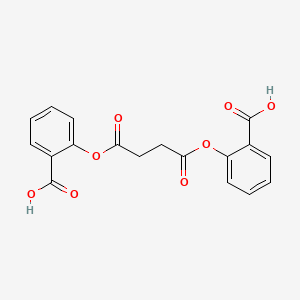
琥珀酰水杨酸
描述
Succinyldisalicylic acid is an organic compound that belongs to the class of tetracarboxylic acids and derivatives . It is also known as 2-{[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxy}benzoic acid . Its molecular formula is C18H14O8 .
Molecular Structure Analysis
The molecular structure of Succinyldisalicylic acid is complex, and its analysis would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of Succinyldisalicylic acid are not available in the retrieved sources.
科学研究应用
Agriculture: Enhancing Plant Tolerance to Salinity
Application Summary
Salicylic acid (SA) has been reported to increase plant salinity tolerance . This is particularly important for crops like tomato and barley, which can be sensitive to high soil or water salinity conditions .
Methods of Application
In one study, the effects of root or leaf pretreatment, and leaf treatment with 100 mg L −1 salicylic acid were evaluated on growth characteristics of tomato seedlings under salinity stress . In another study, two salt treatments (0 mM and 120 mM NaCl) were applied in combination with three levels of exogenously applied salicylic acid (SA) (0, 0.5, and 1 mg L-1) .
Results
The results showed that salinity significantly reduced tomato seedling growth and traits of plant height, leaf area, shoot fresh weight, and nutrient concentration of potassium, calcium, iron, and zinc compared to control plants . However, application of salicylic acid, particularly by foliar pretreatment, increased the tomato plant growth and those traits that were reduced by NaCl salinity . Similarly, in barley, salicylic acid was used as a foliar spray to lessen the effects of salinity stress, and 1 mg L-1 of salicylic acid proved more effective than 0.5 mg L-1 .
Biochemistry: HPLC Column Separation
Application Summary
Succinyldisalicylic acid can be separated on a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Methods of Application
The specific methods of application for this use of Succinyldisalicylic acid are not detailed in the source . However, in general, HPLC involves injecting a small volume of liquid sample into a column packed with a stationary phase, then passing a mobile phase through the column. The different components in the sample interact differently with the stationary phase, leading to different flow rates for each component and thus separation of the components as they come out of the column.
Results
The results of this specific application are not provided in the source . However, in general, the results of an HPLC analysis are typically a chromatogram showing the amount of each component in the sample.
Dermatology: Treatment of Acne and Other Skin Conditions
Application Summary
Salicylic acid is used to treat a variety of skin conditions, including acne, psoriasis, dandruff, and warts . It is classified as a keratolytic agent, a compound that can break down the outer layer of your skin, and it’s best known for its ability to rejuvenate and exfoliate the skin .
Methods of Application
Salicylic acid is an over-the-counter (OTC) skin care ingredient in various formulations. It can be found in shampoos, cleaners, serums, and lotions . For acne treatment, it usually comes in the form of a cleanser or wipe . Salicylic acid for acne works by opening clogged pores and exfoliating the skin .
Results
Salicylic acid has many skin benefits, including helping reduce acne and blackheads, treating warts, corns, dandruff, and psoriasis, and reducing wrinkles . It also exfoliates the skin, making it beneficial for a flaky scalp or dry skin .
Biochemistry: HPLC Column Separation
Application Summary
Succinyldisalicylic acid can be analyzed by this reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Methods of Application
For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
未来方向
属性
IUPAC Name |
2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOBXYMXLETCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206488 | |
| Record name | Succinyldisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinyldisalicylic acid | |
CAS RN |
578-19-8 | |
| Record name | Diaspirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyldisalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salisuccyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinyldisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-succinyldi(salicylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



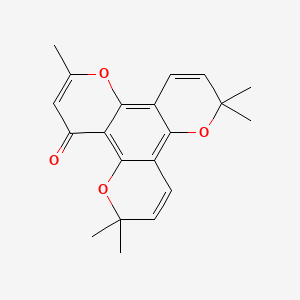
![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)
